REACTION_CXSMILES
|
C([N:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])C.[Cl:16][CH2:17][C:18](=O)[CH2:19][C:20](OCC)=[O:21].OS(O)(=O)=O>>[C:4]([NH:3][C:9]1[CH:10]=[C:11]2[C:12]([C:18]([CH2:17][Cl:16])=[CH:19][C:20](=[O:21])[O:15]2)=[CH:13][CH:14]=1)([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
ethyl 3-hydroxyphenylurethane
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)OCC)C1=CC(=CC=C1)O
|
Name
|
|
Quantity
|
1.81 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a yellowish precipitate
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)NC1=CC=C2C(=CC(OC2=C1)=O)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |